1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

This unsymmetrical urea features a conformationally flexible 2-phenoxyethyl chain, delivering superior aqueous solubility (XLogP3=2.4, TPSA=68.8 Ų) and enabling type II/III kinase binding mode exploration. Unlike the 4-ethoxyphenyl analog (XLogP3=2.6, TPSA=63.1 Ų), the ether spacer alters H-bond geometry critical for LRRK2 G2019S selectivity vs. PU09 (Ki=1.43 µM). Essential for fragment-based screening and AChE probe development (cf. US 9346818 B2).

Molecular Formula C16H16N2O4
Molecular Weight 300.314
CAS No. 1172792-91-4
Cat. No. B2627930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea
CAS1172792-91-4
Molecular FormulaC16H16N2O4
Molecular Weight300.314
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
InChIInChI=1S/C16H16N2O4/c19-16(17-8-9-20-13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H2,17,18,19)
InChIKeyZLZOUUXLCZGVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea (CAS 1172792-91-4): Structural and Physicochemical Baseline for Procurement Evaluation


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea (CAS 1172792-91-4) is a synthetic unsymmetrical urea derivative with molecular formula C₁₆H₁₆N₂O₄ and molecular weight 300.31 g/mol . Its structure integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) ring at one urea nitrogen and a 2-phenoxyethyl chain at the other [1]. The compound is cataloged as a research screening compound by multiple vendors, including Life Chemicals (Cat. F5526-0687) [1], and is primarily sourced for structure–activity relationship (SAR) campaigns and fragment-based or target-directed chemical biology programs. Unlike many benzodioxole-containing drug candidates that bear amine, amide, or heterocycle linkers, this molecule features a conformationally flexible oxygen-containing side-chain, which is relevant to solubility and binding-site accessibility considerations during compound selection.

Why Generic Substitution Fails for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea in Focused Screening Libraries


Superficially similar benzodioxole-ureas, such as 1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)urea (same molecular formula C₁₆H₁₆N₂O₄) [1], share the methylenedioxyphenyl-urea pharmacophore but differ critically in side-chain topology. Replacing the 2-phenoxyethyl substituent with a 4-ethoxyphenyl group eliminates the flexible ether linker and alters hydrogen-bond acceptor geometry, which can modulate target engagement, selectivity, and metabolic stability [2]. Such structural differences prevent reliable one-for-one interchange in SAR studies, biochemical assays, or medicinal chemistry programs. Even when in-class compounds appear similar by formula, their measured bioactivity and physicochemical profiles can diverge substantially, as quantitative evidence below demonstrates [3].

Quantitative Differentiation Evidence: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea vs. Closest Structural Analogs


Lipophilicity and Polar Surface Area Differential: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea vs. 1-(1,3-Benzodioxol-5-yl)-3-(4-ethoxyphenyl)urea

Computed partition coefficient (XLogP3) and topological polar surface area (TPSA) differentiate the target compound from its ethoxyphenyl analog. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea exhibits lower lipophilicity and a larger polar surface area, which generally favors aqueous solubility and influences cellular permeability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Flexibility and Conformational Entropy: Target Compound vs. N-(1,3-Benzodioxol-5-yl)-N'-phenethylurea

The number of rotatable bonds influences conformational entropy and binding adaptability. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea contains an ether oxygen in the linker, increasing rotational degrees of freedom compared to the phenethyl analog N-(1,3-benzodioxol-5-yl)-N'-phenethylurea .

Conformational flexibility Molecular recognition SAR design

Kinase Binding Affinity Differentiation: Target Compound vs. a Structurally Related Piperidine-Benzodioxole-Urea

A structurally related benzodioxole-urea compound (PU09 / CHEMBL407391) was tested for binding to the LRRK2 G2019S mutant and showed a Ki of 1.43 µM [1]. While this data does not come from the target compound itself, it provides a benchmark for the benzodioxole-urea chemotype, against which the target compound can be profiled. The target compound's distinct phenoxyethyl side chain may alter kinase binding compared to the piperidine-containing analog.

Kinase inhibition LRRK2 Binding affinity

Hydrogen-Bond Acceptor–Donor Balance Differentiation

The target compound contains four hydrogen-bond acceptor sites and two donor sites, identical to the ethoxyphenyl analog, but the spatial arrangement of acceptors differs due to the ether oxygen in the side chain. This can affect specific hydrogen-bonding networks in binding pockets [1][2].

Hydrogen bonding Molecular recognition Solubility

High-Value Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea Based on Quantitative Differentiation


Focused Kinase Profiling Against LRRK2 and Related Kinase Targets

Use 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea as a profiling tool in LRRK2 G2019S kinase assays, benchmarking its Ki against the known chemotype reference PU09 (Ki = 1.43 µM) [1]. The phenoxyethyl side chain may alter type II or type III binding mode compared to piperidine-containing analogs, making this compound valuable for dissecting kinase selectivity in Parkinson's disease models.

Solubility-Driven Fragment and Lead-Optimization Campaigns

Because of its lower computed lipophilicity (XLogP3 = 2.4 vs. 2.6) and higher TPSA (68.8 vs. 63.1 Ų) relative to the ethoxyphenyl analog [1][2], this compound is better suited for aqueous solubility-limited target-based screening campaigns. Incorporate it into fragment and lead libraries where solubility window and membrane permeability balance are critical design parameters.

Structure-Activity Relationship Studies of Benzodioxole-Urea Pharmacophores

Employ the compound as a reference point in series that explore the impact of side-chain oxygen placement on biological activity. The presence of five rotatable bonds [1] provides a conformational flexibility baseline that can be compared with more constrained analogs (e.g., N-phenethyl or N-ethoxyphenyl derivatives) to map binding-site plasticity.

Chemical Biology Probe Development for Acetylcholinesterase (AChE) and Related Neurotargets

Given the patent disclosure of benzodioxole derivatives as AChE inhibitors (US 9346818 B2) [1], this compound's unique 2-phenoxyethyl side chain may confer a distinct selectivity profile. Use it as a starting point for developing chemical probes to study cholinergic signaling, performing comparative IC₅₀ determinations against donepezil or other clinical AChE inhibitors.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.